REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:9]=[C:10]2[N:15]([C:16]=1[C:17]#[N:18])[CH:14]=[CH:13][CH:12]=[CH:11]2>CCOCC>[F:7][C:8]1[CH:9]=[C:10]2[N:15]([C:16]=1[CH2:17][NH2:18])[CH:14]=[CH:13][CH:12]=[CH:11]2 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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0.175 g
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0.46 g
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Type
|
reactant
|
Smiles
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FC=1C=C2C=CC=CN2C1C#N
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 0-5° C.
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Type
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CUSTOM
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Details
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quenched by the addition of a 10% NaOH solution (4 ml)
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Type
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CUSTOM
|
Details
|
The organic layer is separated
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Type
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EXTRACTION
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Details
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the aqueous layer is subjected to extraction with ether (3×10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts are dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
The solvents are removed reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC=CN2C1CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |